molecular formula C10H10N2O B2766037 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 690642-32-1

3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No.: B2766037
CAS No.: 690642-32-1
M. Wt: 174.203
InChI Key: VUOGFRNHRWUAJR-UHFFFAOYSA-N
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Description

3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound with the molecular formula C10H10N2O. It is characterized by an imidazo[1,5-a]pyridine core structure with an ethyl group at the 3-position and a formyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde in the presence of an acid catalyst to form the imidazo[1,5-a]pyridine ring system. The ethyl group can be introduced via alkylation reactions .

Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness and safety in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazo[1,5-a]pyridine core can also participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

    Imidazo[1,5-a]pyridine: The parent compound without the ethyl and formyl groups.

    3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.

    3-Ethylimidazo[1,5-a]pyridine: Lacks the formyl group.

Uniqueness: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde is unique due to the presence of both the ethyl and formyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups allows for a diverse range of chemical modifications and interactions .

Properties

IUPAC Name

3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-10-11-8(7-13)9-5-3-4-6-12(9)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOGFRNHRWUAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2N1C=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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